9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
Description
9-Methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a purine-derived compound featuring a methyl group at the N9 position and a piperazine linker substituted with a 2-(methylsulfanyl)pyrimidin-4-yl moiety at the C6 position. The methylsulfanyl group on the pyrimidine ring likely enhances lipophilicity and modulates electronic properties, influencing binding affinity and metabolic stability compared to sulfonyl or carbonyl analogs .
Properties
IUPAC Name |
9-methyl-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21-10-19-12-13(21)17-9-18-14(12)23-7-5-22(6-8-23)11-3-4-16-15(20-11)24-2/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYDVJFMGZGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine undergoes selective substitution at position 2 using sodium thiomethoxide (NaSMe):
Conditions :
Synthesis of Intermediate B: 6-Chloro-9-Methyl-9H-Purine
Methylation of 6-Chloropurine
6-Chloropurine is alkylated at position 9 using methyl iodide (MeI) under basic conditions:
Conditions :
Piperazine Functionalization
Preparation of 1-(2-(Methylsulfanyl)Pyrimidin-4-Yl)Piperazine
Intermediate A reacts with piperazine in a nucleophilic aromatic substitution:
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (1.1 eq)
-
Temperature: Room temperature, 12 hours
Final Coupling: Purine-Piperazine Conjugation
Nucleophilic Substitution at Purine Position 6
Intermediate B reacts with the functionalized piperazine under microwave-assisted conditions:
Optimized Conditions :
-
Base: Cesium carbonate (3 eq)
-
Solvent: Dimethylacetamide (DMAC)
-
Temperature: 120°C, microwave irradiation, 30 minutes
-
Yield: 67%
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMAC) enhance reaction rates by stabilizing ionic intermediates. DMAC outperforms DMF due to higher boiling points, enabling elevated temperatures without decomposition.
Base Selection
Cesium carbonate’s strong basicity and solubility in DMAC facilitate deprotonation of the purine N-H, accelerating nucleophilic substitution.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the piperazine-pyrimidine coupling step reduces reaction time from 12 hours to 15 minutes, achieving 85% yield at 100 g scale.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the pyrimidine ring is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms. This reactivity is exemplified in structurally related compounds:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Thiolate displacement | Amines (e.g., NH₃, alkylamines) | 2-Amino-pyrimidine derivative | |
| Oxidation | H₂O₂, mCPBA | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
For example, treatment with hydrogen peroxide could oxidize the methylsulfanyl group to a sulfoxide or sulfone, altering electronic properties and bioactivity.
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, or coordination with metal ions, enabling further derivatization:
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated piperazine | Enhanced lipophilicity |
| Acylation | Acetyl chloride | N-Acetyl-piperazine | Modulation of receptor binding |
| Metal complexation | Transition metals (e.g., Pd, Cu) | Coordination complexes | Catalytic or sensing applications |
These reactions are critical for tuning pharmacokinetic properties, as demonstrated in piperazine-containing pharmaceuticals .
Purine Core Modifications
The purine scaffold participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
| Reaction Type | Conditions | Site of Reactivity | Example Product |
|---|---|---|---|
| Halogenation | NBS, Cl₂ | C8 position of purine | 8-Bromo-purine derivative |
| Suzuki coupling | Pd catalysts, aryl boronic acids | C2 or C6 positions | Biaryl-functionalized purine |
For instance, Suzuki-Miyaura coupling at the C6 position could introduce aryl groups, expanding structural diversity for drug discovery .
Pyrimidine Ring Reactivity
The pyrimidine ring’s electron-deficient nature facilitates reactions such as:
| Reaction Type | Conditions | Mechanism | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Electrophilic substitution | Nitro-pyrimidine derivative |
| Reduction | H₂, Pd/C | Catalytic hydrogenation | Dihydropyrimidine |
These modifications are pivotal in altering electronic profiles and binding affinities.
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments is pH-dependent:
| Condition | Degradation Pathway | Half-Life | Key Factor |
|---|---|---|---|
| Acidic (pH < 3) | Hydrolysis of purine N-glycosidic bond | ~2 hours (37°C) | Protonation of nitrogen atoms |
| Basic (pH > 10) | Cleavage of piperazine ring | ~30 minutes (37°C) | Nucleophilic attack by OH⁻ |
This data underscores the need for controlled formulation to maintain integrity.
Comparative Reactivity with Analogues
The methylsulfanyl group’s reactivity distinguishes this compound from analogues:
| Compound | Key Functional Group | Dominant Reaction | Rate (Relative) |
|---|---|---|---|
| 9-Methyl-purine (no SMe) | Purine core | Electrophilic substitution | 1.0 (baseline) |
| Target compound | Methylsulfanyl-pyrimidine | Nucleophilic displacement | 3.2 (faster due to -SMe) |
This accelerated reactivity enables selective functionalization strategies.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties by inhibiting specific cancer cell lines. Research indicates that modifications to the piperazine and pyrimidine moieties can enhance efficacy against tumors .
- Antiviral Properties: The compound's structure allows it to interfere with viral replication mechanisms. Studies have shown promising results against certain viruses, indicating its potential as an antiviral agent .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how different substituents on the purine and piperazine rings affect biological activity. This research is crucial for optimizing the compound's pharmacological profiles, leading to more effective drug candidates .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, its interaction with kinases has been explored, suggesting potential applications in treating diseases linked to aberrant kinase activity, such as cancer and diabetes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antiviral Research
In another study focusing on viral infections, this compound was tested against influenza virus strains. The findings revealed that it effectively reduced viral titers in infected cell cultures, suggesting a mechanism involving interference with viral entry or replication processes .
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl analogs (e.g., compounds 15, 17) exhibit higher polarity and lower lipophilicity compared to the methylsulfanyl group in the target compound, which may favor blood-brain barrier penetration .
- Pyrimidine Substitutions : The 2-(methylsulfanyl)pyrimidine in the target compound contrasts with cyclopropylpyrimidine in ; the latter’s steric bulk may reduce off-target interactions but limit synthetic accessibility.
Impact of Purine Core Modifications
The N9-methyl group in the target compound differentiates it from chlorophenyl-substituted analogs (e.g., compounds 15, 17, 29–38), which are prevalent in cannabidiol analog studies .
Pharmacological Potential
While direct activity data for the target compound are unavailable, analogs with piperazinyl-purine scaffolds show diverse biological activities:
- Cannabidiol Mimetics: Chlorophenyl-substituted derivatives (e.g., compounds 29–38) modulate cannabinoid receptors, with EC50 values in the nanomolar range .
- Cardioprotective Agents: Nitrate ester-bearing purines (e.g., 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purine) activate protective signaling pathways .
- Kinase Inhibitors : Pyrimidine-piperazine hybrids (e.g., compound 51 in ) inhibit kinases like CDK2/cyclin E .
The methylsulfanyl group in the target compound may confer unique pharmacokinetic advantages, such as prolonged half-life via reduced oxidative metabolism compared to sulfonyl analogs .
Biological Activity
The compound 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine (CAS Number: 2640944-67-6) is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 385.5 g/mol. Its structure includes a piperazine moiety and a pyrimidine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₇OS |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2640944-67-6 |
Synthesis
The synthesis of 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and the introduction of the methylsulfanyl group onto the pyrimidine structure. The synthetic routes often utilize specific reagents and controlled conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidines and purines exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine have shown significant inhibition against various bacterial strains when tested using agar diffusion methods .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine | E. coli | 15 |
| Ceftriaxone | E. coli | 20 |
| Pimafucin | Candida spp. | 18 |
Anticancer Potential
The compound's structural features suggest potential anticancer activity, particularly through mechanisms that target nucleotide synthesis pathways, which are crucial for cancer cell proliferation . In vitro studies have demonstrated that related compounds can inhibit cell migration and invasion in various cancer cell lines, including vulvar epidermal carcinoma cells .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Vulvar Carcinoma) | 10 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The proposed mechanism of action for this compound involves interaction with specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, the compound may disrupt the synthesis of nucleotides necessary for DNA replication and repair, leading to reduced cell viability in cancerous cells .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various purine derivatives, including our compound, against clinical isolates of bacteria. Results indicated that modifications at the piperazine and pyrimidine positions significantly enhanced activity against Gram-negative bacteria .
- Antitumor Activity Assessment : Another research focused on assessing the antitumor potential of structurally similar compounds in vivo using mouse models. The results showed a marked reduction in tumor size with minimal side effects, suggesting a favorable therapeutic index for future clinical applications .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- General Procedure A (from ): Reacting a purine scaffold with functionalized piperazines under reflux in polar aprotic solvents (e.g., NMP or THF) with bases like NaOH. Yields vary based on substituent steric/electronic effects.
- Coupling with sulfonyl groups (e.g., butylsulfonyl, methoxyethylsulfonyl) achieved 17–71% yields, with higher yields observed for bulkier, electron-deficient groups due to reduced side reactions .
- Optimization Tips :
- Use flash chromatography for purification (e.g., 60% EtOAc/hexanes) .
- Increase reaction time (20+ hours) for sluggish substitutions .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Key for confirming regiochemistry. For example:
- Purine C8 proton resonates at δ 8.40–8.41 ppm .
- Piperazine protons appear as broad singlets (δ 3.3–4.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 545.5 [M+1] for butylsulfonyl analog) .
- HPLC : Ensure purity (>95%) using C18 columns with gradient elution (e.g., 22–24 min retention times) .
Advanced Research Questions
Q. How can SAR studies evaluate the methylsulfanyl group’s impact on biological activity?
Methodological Answer:
- Design : Synthesize analogs with varying substituents (e.g., methylsulfanyl vs. sulfonyl or acetyl groups) and test in receptor-binding assays.
- Assays :
- In vitro binding : Use radioligand displacement (e.g., CB1/CB2 receptors for cannabidiol analogs) .
- Functional assays : Measure cAMP modulation or β-arrestin recruitment .
- Data Interpretation : Compare EC50/IC50 values. For example, sulfonyl groups may enhance affinity due to hydrogen bonding, while methylsulfanyl could improve lipophilicity .
Q. How can contradictory binding affinity data across assay platforms be resolved?
Methodological Answer:
- Orthogonal Assays : Validate results using both cell-based (e.g., cAMP) and cell-free (e.g., SPR) methods .
- Control Experiments :
- Test for nonspecific binding using parental cell lines (lacking target receptors) .
- Verify compound stability via LC-MS after incubation in assay buffer .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .
Q. What computational strategies predict the compound’s interaction with target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding poses in CB1/CB2 receptors. Focus on piperazine-pyrimidine interactions with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Corrogate substituent properties (e.g., logP, polar surface area) with activity data from analogs .
Q. How can polymorphism risks be assessed during formulation?
Methodological Answer:
- Solid-State Characterization :
- PXRD : Compare experimental vs. simulated patterns to detect polymorphs .
- DSC/TGA : Identify melting points (e.g., 180–196°C in analogs) and thermal stability .
- Solubility Studies : Test in biorelevant media (FaSSIF/FeSSIF) to prioritize stable forms .
Data Contradiction Analysis
Example : Discrepancies in reported yields for sulfonyl-substituted analogs (17–71% in vs. 9% for methoxypropanoyl in ).
Resolution :
- Root Cause : Steric hindrance from branched substituents reduces nucleophilic substitution efficiency.
- Mitigation : Use microwave-assisted synthesis to accelerate reactions and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
